(E)-AG 99

Catalog No.
S546123
CAS No.
118409-59-9
M.F
C10H8N2O3
M. Wt
204.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-AG 99

CAS Number

118409-59-9

Product Name

(E)-AG 99

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

InChI

InChI=1S/C10H8N2O3/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3+

InChI Key

USOXQZNJFMKTKJ-XVNBXDOJSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

3,4-dihydroxy-alpha-cyanocinnamamide, 3,4-dihydroxybenzylidene cyanoacetamide, AG 99, alpha-cyano-(3,4-dihydroxy)cinnamide, tyrphostin 46, tyrphostin A46, tyrphostin AG99, tyrphostin B40

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C(=O)N)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C(\C#N)/C(=O)N)O)O

The exact mass of the compound Tyrphostin A46 is 204.0535 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 666250. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Tyrphostins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(E)-AG 99, also known as Tyrphostin 46, is a synthetic, cell-permeable benzylidenemalononitrile derivative widely utilized as a potent, reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase . With a baseline IC50 of approximately 10 µM, it effectively blocks EGF-dependent cell proliferation and downstream phosphorylation cascades, including ERK1/2 and p145met activation [1]. For procurement professionals and assay developers, (E)-AG 99 is supplied as a high-purity off-white solid that requires reconstitution in DMSO, offering a highly stable, non-cytotoxic alternative to natural erbstatin for long-term signal transduction studies and oncology screening workflows.

Substituting (E)-AG 99 with generic broad-spectrum tyrosine kinase inhibitors or natural erbstatin frequently compromises assay reproducibility and target specificity. Natural erbstatin is notoriously unstable and rapidly inactivated in serum, making it unsuitable for extended in vitro or in vivo assays [1]. Furthermore, many highly potent, modern EGFR inhibitors (such as AG 1478) are strictly ATP-competitive, meaning their efficacy can be severely blunted by the high intracellular ATP concentrations found in certain cell lines [2]. In contrast, (E)-AG 99 is competitive against both ATP and the peptide substrate, ensuring consistent kinase suppression even in ATP-rich environments[2]. Additionally, generic TKIs often exhibit cross-reactivity with the insulin receptor, confounding metabolic data—a critical off-target effect that the highly selective (E)-AG 99 avoids .

Dual-Competitive Kinase Inhibition Kinetics

Unlike strictly ATP-competitive inhibitors, (E)-AG 99 demonstrates a dual-competitive inhibition profile against both ATP and the peptide substrate (polyGAT) [1]. At an IC50 of 10 µM, it effectively suppresses EGFR autophosphorylation regardless of intracellular ATP fluctuations, whereas purely ATP-competitive agents often suffer from reduced efficacy in ATP-rich cellular environments [1].

Evidence DimensionInhibition mechanism and IC50
Target Compound DataCompetitive against both ATP and substrate (polyGAT) at 10 µM
Comparator Or BaselineStrictly ATP-competitive TKIs (e.g., AG 1478)
Quantified DifferenceMaintained efficacy independent of ATP saturation vs. competitive displacement by high ATP
ConditionsIn vitro EGFR kinase assay

Procuring a dual-competitive inhibitor ensures reliable target suppression in whole-cell assays where high or variable intracellular ATP levels would otherwise outcompete standard inhibitors.

Receptor Selectivity Profile (EGFR vs. Insulin Receptor)

(E)-AG 99 provides targeted suppression of EGFR (IC50 = 10 µM) while remaining highly selective over the insulin receptor kinase . This is a critical differentiation from broad-spectrum PTK inhibitors that inadvertently disrupt glucose homeostasis pathways during cellular assays .

Evidence DimensionKinase selectivity
Target Compound DataSelective EGFR inhibition (IC50 = 10 µM) with preserved insulin receptor activity
Comparator Or BaselineBroad-spectrum PTK inhibitors
Quantified DifferenceNo significant inhibition of insulin receptor vs. broad disruption of metabolic signaling
ConditionsReceptor tyrosine kinase selectivity panels

Essential for endocrinology and metabolic research where off-target inhibition of the insulin receptor would invalidate experimental data.

Stock Solution Stability and Reagent Workflow Fit

Natural erbstatin, the structural inspiration for tyrphostins, is highly unstable and rapidly degrades in serum and aqueous environments [1]. (E)-AG 99 overcomes this limitation; when reconstituted in DMSO and stored at -20°C protected from light, aliquoted stock solutions maintain validated stability and inhibitory potency for up to one month .

Evidence DimensionSolution stability
Target Compound DataStable for up to 1 month at -20°C in DMSO
Comparator Or BaselineNatural erbstatin
Quantified Difference1-month validated stability vs. rapid serum inactivation (minutes to hours)
ConditionsReconstituted stock stored at -20°C

Reduces reagent waste and ensures dosing consistency across multi-week longitudinal cell culture studies.

Cell-Cycle Specific Clastogenicity in Transformed Cells

(E)-AG 99 exhibits highly specific genotoxic behavior depending on the cell type. In transformed CHO-K1 cells, it induces chromosomal aberrations specifically during the S phase [1]. Conversely, in primary embryonic Chinese hamster (CHE) cells, it induces 0% chromosomal aberrations under identical treatment conditions, highlighting its utility in targeting cells with existing cell cycle control deficits [1].

Evidence DimensionChromosomal aberration induction
Target Compound DataInduces aberrations in transformed CHO-K1 cells during S phase
Comparator Or BaselinePrimary CHE cells
Quantified DifferenceSignificant clastogenic effect in transformed cells vs. 0% induction in primary cells
ConditionsFlow cytometry and cytogenetic analysis during S phase

Provides oncology researchers with a targeted tool that selectively exploits cell cycle deficits in transformed cells without causing broad toxicity in healthy primary cells.

High-ATP Cellular Screening Assays

Due to its dual-competitive nature against both ATP and substrate, (E)-AG 99 is the preferred choice for whole-cell assays where high endogenous ATP concentrations would outcompete standard ATP-competitive inhibitors like AG 1478 [1].

Metabolic and Endocrinology Signal Transduction Studies

Because it does not cross-react with the insulin receptor kinase, (E)-AG 99 is ideal for isolating EGFR-dependent pathways in tissues where glucose homeostasis and insulin signaling must remain unperturbed .

Longitudinal In Vitro Oncology Models

The 1-month stability of (E)-AG 99 in DMSO at -20°C makes it highly suitable for extended multi-week cell culture assays, replacing unstable natural erbstatin analogs that require constant fresh preparation .

Cell-Cycle Vulnerability Research

Its ability to selectively induce chromosomal aberrations in transformed cells (CHO-K1) during the S phase, while sparing primary cells, makes it a valuable pharmacological probe for studying cell cycle checkpoint deficits in cancer models [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

204.05349212 Da

Monoisotopic Mass

204.05349212 Da

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ARL2OF9022

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

122520-85-8

Wikipedia

(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide

Dates

Last modified: 07-15-2023
1: Heck N, Garwood J, Dobbertin A, Calco V, Sirko S, Mittmann T, Eysel UT, Faissner A. Evidence for distinct leptomeningeal cell-dependent paracrine and EGF-linked autocrine regulatory pathways for suppression of fibrillar collagens in astrocytes. Mol Cell Neurosci. 2007 Sep;36(1):71-85. Epub 2007 Jun 27. PubMed PMID: 17689979.
2: Yamamoto N, Mammadova G, Song RX, Fukami Y, Sato K. Tyrosine phosphorylation of p145met mediated by EGFR and Src is required for serum-independent survival of human bladder carcinoma cells. J Cell Sci. 2006 Nov 15;119(Pt 22):4623-33. Epub 2006 Oct 24. PubMed PMID: 17062641.
3: Ancha HR, Ancha HB, Tedesco DS, Ward AR, Harty RF. Inhibition of epidermal growth factor receptor activation enhances in vivo histamine-stimulated gastric acid secretion in the rat. Dig Dis Sci. 2006 Feb;51(2):274-81. PubMed PMID: 16534669.
4: de Boer RA, Pokharel S, Flesch M, van Kampen DA, Suurmeijer AJ, Boomsma F, van Gilst WH, van Veldhuisen DJ, Pinto YM. Extracellular signal regulated kinase and SMAD signaling both mediate the angiotensin II driven progression towards overt heart failure in homozygous TGR(mRen2)27. J Mol Med (Berl). 2004 Oct;82(10):678-87. Epub 2004 Aug 20. PubMed PMID: 15322702.
5: Biswas D, Niwa H, Itoh K. Infection with Campylobacter jejuni induces tyrosine-phosphorylated proteins into INT-407 cells. Microbiol Immunol. 2004;48(4):221-8. PubMed PMID: 15107531.
6: Prochazka R, Kalab P, Nagyova E. Epidermal growth factor-receptor tyrosine kinase activity regulates expansion of porcine oocyte-cumulus cell complexes in vitro. Biol Reprod. 2003 Mar;68(3):797-803. PubMed PMID: 12604628.
7: Huang Z, Guo XX, Chen SX, Alvarez KM, Bell MW, Anderson RE. Regulation of type II phosphatidylinositol phosphate kinase by tyrosine phosphorylation in bovine rod outer segments. Biochemistry. 2001 Apr 17;40(15):4550-9. PubMed PMID: 11294622.
8: Konturek PC, Brzozowski T, Sulekova Z, Brzozowska I, Duda A, Meixner H, Hahn EG, Konturek SJ. Role of leptin in ulcer healing. Eur J Pharmacol. 2001 Feb 23;414(1):87-97. PubMed PMID: 11230999.
9: Rebuffat P, Aragona F, Tortorella C, Malendowicz LK, Nussdorfer GG. Signaling pathways involved in the A and B receptor-mediated cortisol secretagogue effect of endothelins in the human adrenal cortex. Int J Mol Med. 2001 Mar;7(3):301-5. PubMed PMID: 11179511.
10: Bassi L, Buzzi R, Fiore M, Palitti F. Clastogenic effects of two tyrosine kinase inhibitors, tyrphostin 23 and tyrphostin 46, on a transformed (CHO-K1) and on a primary embryonic chinese hamster cell line (CHE). Mutagenesis. 2000 Jul;15(4):341-7. PubMed PMID: 10887214.
11: Hubert EM, Musch MW, Goldstein L. Inhibition of volume-stimulated taurine efflux and tyrosine kinase activity in the skate red blood cell. Pflugers Arch. 2000 May;440(1):132-9. PubMed PMID: 10864006.
12: Crump CM, Williams JL, Stephens DJ, Banting G. Inhibition of the interaction between tyrosine-based motifs and the medium chain subunit of the AP-2 adaptor complex by specific tyrphostins. J Biol Chem. 1998 Oct 23;273(43):28073-7. PubMed PMID: 9774424.
13: Martin BL. Inhibition of calcineurin by the tyrphostin class of tyrosine kinase inhibitors. Biochem Pharmacol. 1998 Aug 15;56(4):483-8. PubMed PMID: 9763224.
14: Pai R, Ohta M, Itani RM, Sarfeh IJ, Tarnawski AS. Induction of mitogen-activated protein kinase signal transduction pathway during gastric ulcer healing in rats. Gastroenterology. 1998 Apr;114(4):706-13. PubMed PMID: 9516391.
15: Piron A, Leonard I, Nonclercq D, Toubeau G, Falmagne P, Heuson-Stiennon JA, Laurent G. In vitro demonstration of a mitogenic activity in renal tissue extracts during regenerative hyperplasia. Am J Physiol. 1998 Feb;274(2 Pt 2):F348-57. PubMed PMID: 9486230.
16: Nüsing RM, Barsig J. Inflammatory potency of activin A. Effect on prostanoid and nitric oxide formation. Adv Exp Med Biol. 1997;407:243-8. PubMed PMID: 9321959.
17: Taylor CC, Terranova PF. Lipopolysaccharide inhibits in vitro luteinizing hormone-stimulated rat ovarian granulosa cell estradiol but not progesterone secretion. Biol Reprod. 1996 Jun;54(6):1390-6. PubMed PMID: 8724369.
18: Zachow RJ, Terranova PF. Involvement of protein kinase C and protein tyrosine kinase pathways in tumor necrosis factor-alpha-induced clustering of ovarian theca-interstitial cells. Mol Cell Endocrinol. 1993 Nov;97(1-2):37-49. PubMed PMID: 8143904.

Explore Compound Types